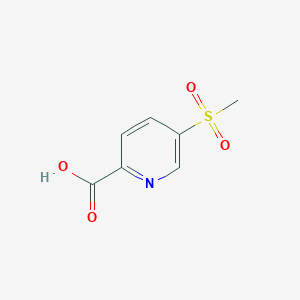

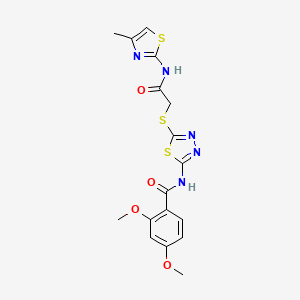

![molecular formula C17H19N3O5S B2816103 3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine CAS No. 2034222-83-6](/img/structure/B2816103.png)

3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety . This moiety is a bicyclic system with a six-membered benzene ring fused to a 1,4-dioxin ring .

Molecular Structure Analysis

The molecular structure of compounds containing a 2,3-dihydrobenzo[b][1,4]dioxin moiety can be analyzed using techniques such as NMR spectroscopy . The structure is often planar, but can be slightly kinked, leading to a dihedral angle between the planes of the benzene rings .Chemical Reactions Analysis

The chemical reactions involving 2,3-dihydrobenzo[b][1,4]dioxin derivatives can vary widely depending on the specific compound and conditions. For example, they can undergo reactions like bromination, cyclization, and removal of methyl groups with LiOH .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds containing a 2,3-dihydrobenzo[b][1,4]dioxin moiety can vary widely depending on the specific compound. For example, 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid has a molecular formula of C11H10O4, an average mass of 206.195 Da, and a monoisotopic mass of 206.057907 Da .Scientific Research Applications

Enzyme Inhibition Studies

- Caspase-3 Inhibition : Compounds structurally related to the mentioned chemical, such as isatin 1,2,3-triazoles, have been evaluated for their potential as inhibitors against caspase-3, an enzyme playing a crucial role in apoptosis. The research found potent inhibitors displaying competitive inhibitory mechanisms, underscoring the relevance of such structures in developing therapeutic agents (Yang Jiang, Trond Vidar Hansen, 2011).

Synthesis and Biological Activity

- Antibacterial Agents : The synthesis and biological screening for antibacterial activity of N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides revealed potent therapeutic potential against various Gram-negative and Gram-positive strains, indicating the significance of such compounds in addressing bacterial resistance (M. Abbasi, S. Tariq, et al., 2016).

Antitumor and Anticancer Applications

- Topoisomerase I-targeting Anticancer Agents : Another study highlighted the development of 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones with modifications at specific positions to enhance cytotoxicity and topoisomerase I-targeting activity. These compounds exhibited potent antitumor activity, emphasizing the role of such chemical structures in cancer therapy (Alexander L. Ruchelman, S. Singh, et al., 2003).

Mechanism of Action

Some compounds containing a 2,3-dihydrobenzo[b][1,4]dioxin moiety have been found to have biological activity. For example, AMG 9810, a compound containing a similar moiety, has been found to act as an antagonist of the TRPV1 receptor, producing antihyperalgesic effects in animal models of inflammatory and neuropathic pain .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxy-6-methylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-12-2-5-17(19-18-12)25-13-6-7-20(11-13)26(21,22)14-3-4-15-16(10-14)24-9-8-23-15/h2-5,10,13H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAFRVSKQHFHBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

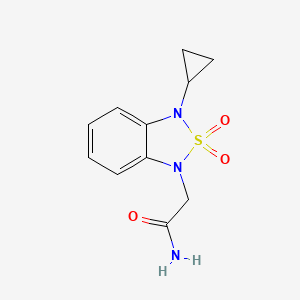

![5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2816022.png)

![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone](/img/structure/B2816028.png)

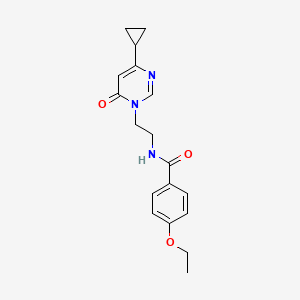

![2-cyano-N-cyclopropyl-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2816031.png)

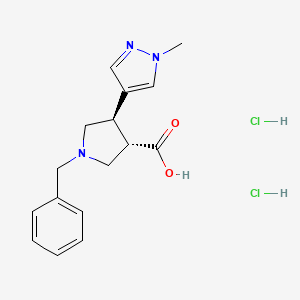

![2-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2816035.png)

![N-[2-(1-Propan-2-ylpiperidin-4-yl)ethyl]prop-2-enamide](/img/structure/B2816041.png)

![2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2816043.png)